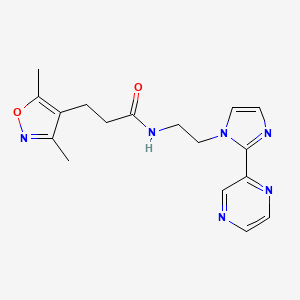

![molecular formula C17H17N5O3S B2716568 [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester CAS No. 516461-36-2](/img/structure/B2716568.png)

[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is a small molecule that has been synthesized as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell proliferation and is a target for cancer treatment .

Synthesis Analysis

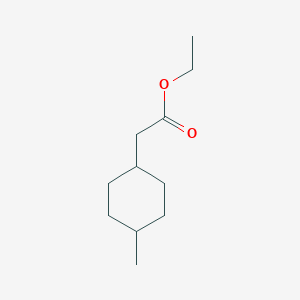

The synthesis of this compound involves the use of absolute ethanol and hydrazine hydrate . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core, which is further linked to an acetylamino-acetic acid ethyl ester group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been monitored using techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR spectrum has been recorded, providing information about its proton environment .Scientific Research Applications

Anticancer Activity

Phenylpyrazolo[3,4-d]pyrimidine-based analogs, including the compound , have shown potent anticancer activity . These compounds have been evaluated for their effects on a panel of cancer cell lines: MCF-7, HCT116, and HePG-2 . Some of these compounds showed potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays .

Multitarget Enzyme Inhibition

These compounds have also been found to inhibit multiple essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II . This multitarget enzyme inhibition can be beneficial in the treatment of various types of cancers .

Antiparasitic Activity

Phenylpyrazolo[3,4-d]pyrimidine is known to possess antiparasitic activity . This suggests that the compound could potentially be used in the treatment of parasitic infections.

Antifungal and Antimicrobial Activities

In addition to its antiparasitic activity, phenylpyrazolo[3,4-d]pyrimidine also has antifungal and antimicrobial activities . This indicates that the compound could be used in the treatment of various fungal and bacterial infections.

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .

Induction of Cell Death

The compound has been found to induce cell death . It activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) . This suggests that the compound could be used in therapies aimed at inducing cell death in cancer cells.

Mechanism of Action

Target of Action

Ethyl 2-[[2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate is a potent inhibitor of several essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets play a crucial role in cell proliferation and survival, making them attractive targets for anticancer therapy .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction is facilitated by the compound’s pyrazolopyrimidine scaffold, which is structurally similar to tyrosine and receptor kinase inhibitors . The inhibition of these targets leads to a decrease in cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR WT, EGFR T790M, VGFR2, and Top-II, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate affects several biochemical pathways involved in cell proliferation and survival . The downstream effects of this inhibition include reduced cell growth and increased cell death .

Result of Action

The molecular and cellular effects of ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate’s action include reduced cell proliferation and increased cell death . These effects are a result of the compound’s inhibition of its targets and the subsequent disruption of the biochemical pathways they are involved in .

Future Directions

The compound has shown promising results in preliminary studies, displaying potent activity against several cell lines and CDK2 . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent in various disease models .

properties

IUPAC Name |

ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-2-25-15(24)9-18-14(23)10-26-17-13-8-21-22(16(13)19-11-20-17)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQKDWAXBQZOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)

![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)